3-Benzyl-1-oxo-1lambda~5~-pyrazine
Description
Contextualization of Nitrogen Heterocycles in Advanced Organic Chemistry
Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure, and they form the backbone of a vast array of natural products, pharmaceuticals, and advanced materials. Their prevalence is a testament to their versatile chemical properties and their ability to engage in a wide range of chemical transformations. These compounds are integral to the synthesis of novel fungicides, herbicides, and insecticides, thereby playing a significant role in enhancing crop protection.
The unique characteristics of nitrogen heterocycles stem from the presence of the nitrogen atom, which imparts specific electronic and steric properties to the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many biological systems. Furthermore, the ability of nitrogen to exist in various oxidation states and to be part of aromatic systems contributes to the rich and diverse chemistry of these compounds. This has led to their widespread use as scaffolds in drug discovery and as ligands in catalysis.
Significance of Pyrazine (B50134) Scaffolds in Synthetic Strategies
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a particularly important scaffold in synthetic organic chemistry. slideshare.net The symmetrical nature of the pyrazine ring and the electron-withdrawing character of the nitrogen atoms influence its reactivity and make it a versatile building block. Pyrazine and its derivatives are found in many naturally occurring flavor and aroma compounds and are key components in numerous pharmaceuticals. mdpi.com
The pyrazine ring can be functionalized at various positions, allowing for the construction of complex molecular architectures. Synthetic strategies often exploit the reactivity of the carbon atoms adjacent to the nitrogen atoms, which are susceptible to nucleophilic attack. The nitrogen atoms themselves can also be targeted in reactions such as N-oxidation, which dramatically alters the electronic properties of the ring and opens up new avenues for functionalization. The use of pyrazine N-oxides as intermediates has proven to be a powerful tool in the total synthesis of complex natural products. mdpi.com
Unique Structural Features of 1-oxo-1λ⁵-Pyrazine Systems
The introduction of an oxygen atom onto one of the nitrogen atoms of the pyrazine ring leads to the formation of a pyrazine N-oxide, more formally named a 1-oxo-1λ⁵-pyrazine. This transformation results in a "hypervalent" nitrogen atom, which is a center that formally has more than eight valence electrons. While the concept of hypervalency is debated from a theoretical standpoint, it is a useful descriptor for the unique properties of these compounds. scripps.edu The N-O bond in pyrazine N-oxides is best described as a coordinate covalent bond, with the nitrogen atom donating a lone pair of electrons to the oxygen atom. This results in a significant redistribution of electron density within the pyrazine ring.
The presence of the N-oxide functionality has a profound impact on the structural and electronic properties of the pyrazine system. Compared to the parent pyrazine, the N-oxide derivative exhibits a different pattern of reactivity. The N-oxide group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the N-oxide group.
Structural studies on related N-oxides, such as pyridine-N-oxide, reveal a lengthening of the N-O bond and changes in the bond angles of the heterocyclic ring compared to the parent heterocycle. wikipedia.org This distortion from the geometry of the parent aromatic system is a direct consequence of the electronic perturbation introduced by the N-oxide group.
Table 1: Comparison of Selected Bond Lengths and Angles in Pyrazine and a Pyrazine-Containing Coordination Polymer
| Parameter | Pyrazine (Calculated) researchgate.net | [GaCl₃(pyz)]∞ (Experimental) researchgate.net |
| C-N Bond Length (Å) | 1.334 | 1.338 |
| C-C Bond Length (Å) | 1.390 | 1.387 |
| C-N-C Bond Angle (°) | 116.8 | 116.8 |
| N-C-C Bond Angle (°) | 121.6 | 121.6 |
Table 2: Spectroscopic Data for a Related Substituted Pyrazine Derivative
| Spectroscopic Technique | Observed Data for 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com |
| ¹H NMR (DMSO-d₆, ppm) | 2.95–2.97 (m, 4H), 3.15–3.17 (m, 4H), 3.75 (s, 3H), 5.25 (s, 2H), 6.90 (d, 2H), 6.95 (d, 2H), 7.29 (d, 2H), 7.34 (d, 2H), 7.37–7.38 (m, 1H), 7.53 (t, 1H), 7.58–7.60 (m, 1H), 7.67 (t, 1H) |
| ¹³C NMR (DMSO-d₆, ppm) | 48.46, 50.14, 55.81, 69.21, 110.56, 114.60, 117.73, 117.96, 128.31, 129.61, 130.16, 130.55, 131.39, 131.94, 133.77, 136.96, 149.36, 150.69, 161.33, 169.72 |
| IR (KBr, cm⁻¹) | 3040 (C-H arom.), 2883, 2831 (C-H aliph.), 1326 (C=S) |
Note: Specific spectroscopic data for 3-Benzyl-1-oxo-1λ⁵-pyrazine is not available in the searched literature. This table presents data for a complex heterocyclic system containing a substituted pyrazine-like core to provide an example of typical spectral features.
Structure
3D Structure
Properties
CAS No. |
90210-59-6 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-benzyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c14-13-7-6-12-11(9-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
RIMRXYSQKRJKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C[N+](=C2)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3 Benzyl 1 Oxo 1λ⁵ Pyrazine
Mechanistic Studies of 1-oxo-1λ⁵-Pyrazine Formation
The formation of the 1-oxo-1λ⁵-pyrazine core, also known as a pyrazine (B50134) N-oxide, is typically achieved through the direct oxidation of the corresponding pyrazine. This process involves the conversion of the trivalent nitrogen atom in the pyrazine ring to a pentavalent state via the formation of a coordinate covalent bond with an oxygen atom.
The synthesis of pyrazine N-oxides is most commonly accomplished by treating the parent pyrazine with a peroxy acid. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid are effective for this transformation. rsc.orggoogle.com The mechanism involves the nucleophilic attack of one of the pyrazine ring's nitrogen atoms on the electrophilic oxygen of the peroxy acid.
In the broader context of heteroaromatic N-oxide chemistry, particularly in photochemical reactions, the existence of transient intermediates has been a subject of investigation. For instance, in the photochemistry of pyridazine (B1198779) N-oxides, a related diazine system, mechanistic pathways are proposed to proceed through highly reactive intermediates like oxaziridines, which then rearrange. nih.gov While direct isolation of such intermediates in pyrazine N-oxide synthesis is challenging, their potential role in reaction pathways, especially under photochemical conditions, is an area of continued study. nih.gov Alternative synthetic routes, such as specific cyclization reactions, can also yield the pyrazine-1-oxide framework, where the N→O bond is formed during the ring's construction. mdpi.com
Tautomerism can play a significant role in the chemistry of pyrazine N-oxide derivatives, particularly those bearing hydroxyl substituents. While 3-Benzyl-1-oxo-1λ⁵-pyrazine itself does not have a hydroxyl group, its derivatives formed through subsequent reactions (e.g., hydrolysis of a halo-substituted derivative) can exhibit this phenomenon. rsc.org
A key tautomeric relationship exists between a hydroxyl-substituted N-oxide and its corresponding pyridone-N-oxide form. This is analogous to the well-studied hydroxypyridine-pyridone tautomerism. youtube.com The position of the equilibrium is influenced by several factors, including the potential for the resulting tautomer to achieve a more stable aromatic state and the polarity of the solvent. youtube.commdpi.com For example, resonance contributors that place a negative charge on the exocyclic oxygen and a positive charge on a ring nitrogen can be highly stabilizing, often favoring the pyridone-like form. youtube.com Furthermore, the N-oxide functionality itself can be considered in a tautomeric equilibrium with its N-hydroxy form, a type of prototropic tautomerism, though this is less common for the ground state of the molecule. nih.gov
Reactivity of the 1-oxo-1λ⁵-Pyrazine Moiety
The N-oxide group dramatically influences the reactivity of the pyrazine ring. It acts as an electron-donating group through resonance, while also being an electron-withdrawing group inductively. This dual nature activates the ring for specific transformations.
The remaining nitrogen atom in the 1-oxo-1λ⁵-pyrazine ring can undergo further oxidation to form a pyrazine di-N-oxide. This requires strong oxidizing agents. For example, 2,5-dichloro-3,6-dimethylpyrazine (B1353505) can be readily oxidized with trifluoroperacetic acid to yield the corresponding di-N-oxide. rsc.org The formation of these higher oxides further modifies the electronic landscape of the molecule, often increasing its susceptibility to nucleophilic attack.
The N-oxide functional group can be removed through deoxygenation to regenerate the parent pyrazine. This reduction is a common synthetic step used after the N-oxide has served its purpose in directing other functionalizations. Standard reagents for this transformation include zinc dust or phosphorus trichloride. wikipedia.org
More specific reactions have also been observed. In some substituted pyrazine di-N-oxides, treatment with an oxidizing agent like trifluoroperacetic acid can lead to an "oxidative deoxygenation," resulting in the formation of a mono-N-oxide. rsc.org Additionally, photochemical deoxygenation of related diazine N-oxides can occur, releasing atomic oxygen [O(³P)] in the process, highlighting the potential of these compounds as photoactivatable oxygen sources. nih.gov
The most significant impact of the N-oxide group is on substitution reactions at the pyrazine ring's carbon atoms. The unoxidized pyrazine ring is electron-deficient and generally resistant to electrophilic substitution.
Electrophilic Substitution: The N-oxide group donates electron density via resonance, particularly to the carbon atoms ortho and para to it (C2, C4, and C6). This effect can facilitate electrophilic attack at these positions, which would otherwise be disfavored. However, in strongly acidic media required for many electrophilic substitutions, the N-oxide oxygen can be protonated, which deactivates the ring. wikipedia.org
Nucleophilic Substitution: The N-oxide group strongly activates the C2 and C6 positions for nucleophilic attack. youtube.com This is because it can stabilize the negative charge of the Meisenheimer-type intermediate formed during an addition-elimination mechanism. This activation is a cornerstone of pyrazine N-oxide utility. For instance, it enables the introduction of substituents that are otherwise difficult to install. mdpi.com A common strategy involves treating the N-oxide with phosphorus oxychloride or thionyl chloride to install a chlorine atom at the 2-position, which can then be displaced by other nucleophiles. wikipedia.orgmdpi.com The direct displacement of leaving groups, such as halides, at these activated positions by nucleophiles like alkoxides is also highly efficient. rsc.org
| Reaction Type | Position(s) on Pyrazine N-Oxide Ring | Typical Reagents/Conditions | Outcome |
| Nucleophilic Substitution | C2, C6 | POCl₃ or SOCl₂ | Introduction of a chlorine atom. wikipedia.orgmdpi.com |
| Nucleophilic Substitution | C2, C6 (with existing leaving group) | NaOR, R-NH₂ | Displacement of the leaving group. rsc.org |
| Electrophilic Substitution | C3, C5 | HNO₃/H₂SO₄ | Nitration of the ring. youtube.com |
| Reduction (Deoxygenation) | N-O bond | Zn dust, PCl₃ | Removal of the N-oxide oxygen. wikipedia.org |
| Oxidation | Remaining Ring Nitrogen | Trifluoroperacetic acid | Formation of di-N-oxide. rsc.org |
Rearrangement Reactions and Isomerization Processes
The pyrazine N-oxide moiety in 3-Benzyl-1-oxo-1λ⁵-pyrazine is susceptible to several rearrangement and isomerization reactions, often induced by thermal or photochemical stimuli, or by treatment with specific reagents. A notable transformation is the Boekelheide rearrangement, which occurs when pyrazine N-oxides are treated with acetic anhydride (B1165640). acs.orgacs.org In the case of alkyl-substituted pyrazine N-oxides, this reaction typically leads to the formation of the corresponding acetoxyalkylpyrazine. acs.org For 3-Benzyl-1-oxo-1λ⁵-pyrazine, this would involve the formation of an acetoxy group on the methylene (B1212753) carbon of the benzyl (B1604629) substituent. The mechanism is believed to proceed through a two-step, cyclic intermediate pathway. acs.org
Photochemical reactions also offer pathways for rearrangement. Irradiation of related N-heterocyclic oxides, such as pyridazine N-oxides, can lead to isomerization into diazo intermediates or result in deoxygenation. nih.gov The specific outcome is highly dependent on the substituents present on the pyrazine ring and the reaction conditions. nih.gov For instance, the presence of an electron-donating group can facilitate photoisomerization. nih.gov
Acid-catalyzed rearrangements have also been observed. For example, treatment of certain pyrazine di-N-oxides with methanolic hydrochloric acid can lead to rearrangement products alongside debenzylation.
Table 1: Examples of Rearrangement Reactions of Pyrazine N-Oxides
| Starting Material | Reagents and Conditions | Product(s) | Reference(s) |
|---|---|---|---|
| 2,5-Dimethylpyrazine-1,4-dioxide | Acetic anhydride, heat | 2-Acetoxymethyl-5-methylpyrazine-4-oxide, 2,5-dimethylpyrazine-1-oxide | acs.org |
| 2,6-Dimethylpyrazine-1,4-dioxide | Acetic anhydride, heat | 2-Acetoxymethyl-6-methylpyrazine, 2,6-dimethylpyrazine-4-oxide | acs.org |
| Pyridine (B92270) N-oxide with 2-alkyl group | Acetic anhydride | 2-Acetoxyalkylpyridine | chemtube3d.com |
Reactivity of the Benzyl Substituent
The benzyl group attached to the pyrazine N-oxide ring offers additional sites for chemical modification, both at the benzylic carbon and on the aromatic ring.
Transformations at the α-Carbon of the Benzyl Group
The α-carbon of the benzyl group is activated and can undergo a variety of transformations. The benzylic protons are acidic enough to be removed by a strong base, forming a benzylic anion. chemistry.coach This anion can then react with various electrophiles, allowing for the introduction of new functional groups at this position.
Radical halogenation is another feasible reaction at the benzylic position, where a benzylic hydrogen is abstracted by a halogen radical to form a stabilized benzylic radical. chemistry.coach This radical can then react with a halogen to form a halogenated product.
Furthermore, as mentioned in the Boekelheide rearrangement, the α-carbon can be functionalized through reaction with acetic anhydride to introduce an acetoxy group. acs.orgchemtube3d.com
Aromatic Substitutions on the Benzyl Ring
The benzene (B151609) ring of the benzyl substituent can undergo electrophilic aromatic substitution reactions. The position of the substitution (ortho, para, or meta) is directed by the pyrazine N-oxide moiety, which acts as a substituent on the benzene ring. N-oxide functionalities are generally considered activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.orgyoutube.com This is due to the ability of the N-oxide group to donate electron density to the aromatic ring through resonance.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu The specific conditions for these reactions would need to be optimized for 3-Benzyl-1-oxo-1λ⁵-pyrazine.
Table 2: Expected Products of Electrophilic Aromatic Substitution on the Benzyl Ring of 3-Benzyl-1-oxo-1λ⁵-pyrazine
| Reaction | Electrophile | Expected Major Products |
|---|---|---|
| Nitration | NO₂⁺ | 4-(4-Nitrobenzyl)-1-oxo-1λ⁵-pyrazine, 2-(4-Nitrobenzyl)-1-oxo-1λ⁵-pyrazine |
| Bromination | Br⁺ | 4-(4-Bromobenzyl)-1-oxo-1λ⁵-pyrazine, 2-(4-Bromobenzyl)-1-oxo-1λ⁵-pyrazine |
| Sulfonation | SO₃ | 4-(4-Sulfobenzyl)-1-oxo-1λ⁵-pyrazine, 2-(4-Sulfobenzyl)-1-oxo-1λ⁵-pyrazine |
Role as a Synthetic Intermediate for Complex Molecules
3-Benzyl-1-oxo-1λ⁵-pyrazine is a valuable intermediate for the synthesis of more complex molecular architectures, particularly functionalized pyrazines and larger heterocyclic systems.
Integration into Larger Heterocyclic Systems
The pyrazine N-oxide can be a precursor for building larger fused heterocyclic systems. For example, the functional groups introduced through the reactions described above can be used in subsequent cyclization reactions. The pyrazine ring itself can also participate in cycloaddition reactions.
Functionalization for Further Derivatization
The N-oxide group plays a crucial role in the functionalization of the pyrazine ring. It activates the ring for both electrophilic and nucleophilic attack. For instance, pyrazine N-oxides can be converted into chloropyrazines by treatment with reagents like phosphorus oxychloride. rsc.org These chloropyrazines can then undergo nucleophilic substitution reactions to introduce a wide variety of functional groups.
The N-oxide can also direct the introduction of other groups onto the pyrazine ring. For example, the Suzuki coupling of 5-O-triflyl-3-benzyl-2-aminopyrazine with various arylboronic acids demonstrates the possibility of C-C bond formation on the pyrazine ring of a benzyl-substituted pyrazine. rsc.org The N-oxide can be removed at a later stage via deoxygenation reactions, for instance, using zinc and acetic acid, to yield the corresponding pyrazine. youtube.com
Table 3: Synthetic Transformations Utilizing the Pyrazine N-Oxide Moiety
| Transformation | Reagents | Product Type | Reference(s) |
|---|---|---|---|
| Chlorination | POCl₃ | Chloropyrazine | rsc.org |
| Deoxygenation | Zn/AcOH | Pyrazine | youtube.com |
| Suzuki Coupling (of related triflate) | Arylboronic acid, Pd catalyst | Aryl-substituted pyrazine | rsc.org |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone for determining the molecular structure of 3-Benzyl-1-oxo-1lambda5-pyrazine in solution. One-dimensional ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, while advanced two-dimensional techniques are essential for assembling the complete molecular puzzle.
2D NMR experiments are indispensable for unambiguously establishing the atomic connectivity and spatial relationships within the molecule.
Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For 3-Benzyl-1-oxo-1lambda5-pyrazine, COSY would show correlations between adjacent protons on the pyrazine (B50134) N-oxide ring and within the phenyl ring of the benzyl (B1604629) group. It would also confirm the absence of coupling between the isolated methylene (B1212753) protons and the aromatic ring protons, other than potential weak long-range couplings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹J-coupling). sdsu.eduyoutube.com This technique is used to assign the carbon signals for each protonated carbon in the pyrazine and phenyl rings, as well as the benzylic methylene (-CH₂-) group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it maps long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com It provides the key linkages to build the molecular skeleton. For instance, it would show correlations from the methylene protons to carbons in both the pyrazine ring (at the C3 position) and the phenyl ring (the ipso-carbon), unequivocally connecting the benzyl group to the pyrazine N-oxide core.
Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. researchgate.net NOESY data would help to confirm the conformation, showing correlations between the methylene protons and the protons at the 2- and 5-positions of the pyrazine ring, as well as the ortho-protons of the phenyl ring.
Table 1: Predicted 2D NMR Correlations for 3-Benzyl-1-oxo-1lambda5-pyrazine
| 2D NMR Experiment | Correlating Protons/Carbons | Inferred Structural Information |
| COSY | Pyrazine H-5 ↔ Pyrazine H-6 | Connectivity of adjacent pyrazine ring protons. |
| Phenyl ortho-H ↔ Phenyl meta-H | Connectivity within the phenyl ring. | |
| Phenyl meta-H ↔ Phenyl para-H | Connectivity within the phenyl ring. | |
| HSQC | -CH₂- protons ↔ -CH₂- carbon | Assignment of the benzylic carbon. |
| Pyrazine H's ↔ Pyrazine C's | Assignment of protonated pyrazine ring carbons. | |
| Phenyl H's ↔ Phenyl C's | Assignment of protonated phenyl ring carbons. | |
| HMBC | -CH₂- protons ↔ Pyrazine C-3 | Confirms attachment of benzyl group to the pyrazine ring. |
| -CH₂- protons ↔ Phenyl ipso-C | Confirms attachment of methylene to the phenyl ring. | |
| Pyrazine H-2 ↔ Pyrazine C-3, C-6 | Confirms connectivity within the pyrazine ring. | |
| NOESY | -CH₂- protons ↔ Pyrazine H-2 | Spatial proximity of benzyl and pyrazine moieties. |
| -CH₂- protons ↔ Phenyl ortho-H's | Confirms conformation around the CH₂-phenyl bond. |
The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. In 3-Benzyl-1-oxo-1lambda5-pyrazine, the electron-withdrawing nature of the N-oxide functional group significantly influences the chemical shifts of the pyrazine ring atoms. Protons and carbons alpha (C-2, C-6) and beta (C-3, C-5) to the N-oxide will be deshielded and appear at a lower field compared to those in unsubstituted pyrazine. ipb.pt The proton at the C-2 position, being adjacent to the N-oxide, is expected to be the most deshielded proton on the heterocyclic ring. Similarly, the carbon chemical shifts provide insight into the charge distribution across the pyrazine N-oxide ring. ipb.pt
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and probe the nature of the chemical bonds within the molecule. mahendrapublications.comesisresearch.org
N-O Stretching: A key diagnostic band for pyrazine N-oxides is the N-O stretching vibration, which is typically strong in the IR spectrum and appears in the 1200-1300 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations are expected above 3000 cm⁻¹, characteristic of hydrogens attached to sp² carbons in both the pyrazine and phenyl rings.
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge will show symmetric and asymmetric stretching vibrations typically in the 2850-2960 cm⁻¹ range.
Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine and phenyl rings appear in the 1400-1650 cm⁻¹ region. researchgate.net
C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene (B151609) ring are found in the 690-770 cm⁻¹ range and are often strong and characteristic. mahendrapublications.com
Table 2: Predicted Vibrational Frequencies for 3-Benzyl-1-oxo-1lambda5-pyrazine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3030 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| Aromatic Ring C=C/C=N Stretch | 1400 - 1650 | FT-IR, Raman |
| N-O Stretch | 1200 - 1300 | FT-IR (Strong) |
| C-H Out-of-Plane Bending (monosubst. benzene) | 690 - 770 | FT-IR (Strong) |
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of 3-Benzyl-1-oxo-1lambda5-pyrazine. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. Furthermore, tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help to verify the structure.
A plausible fragmentation pathway would involve:
Benzylic Cleavage: The most common initial fragmentation would be the cleavage of the C-C bond between the methylene group and the pyrazine ring, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Loss of Oxygen: A characteristic fragmentation for N-oxides is the loss of an oxygen atom ([M-16]⁺).
Ring Fragmentation: Subsequent fragmentations could involve the loss of small neutral molecules like HCN or CO from the pyrazine ring.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Structural Significance |
| 198 | [M]⁺ | Molecular Ion (C₁₁H₁₀N₂O) |
| 182 | [M-O]⁺ | Loss of oxygen from the N-oxide. |
| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion; confirms benzyl group. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure of a molecule. This technique would determine precise bond lengths, bond angles, and torsional angles for 3-Benzyl-1-oxo-1lambda5-pyrazine. It would also reveal the three-dimensional packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking between the aromatic rings or weak hydrogen bonds that dictate the supramolecular architecture. nih.gov
Table 4: Hypothetical X-ray Crystallographic Data Parameters
| Parameter | Description | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic | The basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell. | Defines the repeating lattice dimensions. |
| Bond Lengths (Å) | e.g., N-O, C-N, C-C | Provides exact bond distances for structural analysis. |
| Bond Angles (°) | e.g., C-N-O, C-C-C | Provides exact bond angles for conformational analysis. |
| Intermolecular Contacts | e.g., π-stacking distance | Reveals how molecules interact in the solid state. |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of 3-Benzyl-1-oxo-1lambda5-pyrazine is expected to show absorptions characteristic of its aromatic and heterocyclic components.
π→π Transitions:* These high-intensity absorptions arise from the conjugated π-electron systems of the pyrazine N-oxide and phenyl rings. They are typically observed in the 200-300 nm range. libretexts.org
n→π Transitions:* The non-bonding electrons on the oxygen of the N-oxide group and the non-protonated nitrogen can undergo lower-energy transitions into the π* anti-bonding orbitals. These transitions are of lower intensity and appear at longer wavelengths (typically >300 nm) compared to the π→π* transitions. montana.eduuzh.ch The position of these bands can be sensitive to solvent polarity.
Table 5: Predicted Electronic Transitions for 3-Benzyl-1-oxo-1lambda5-pyrazine
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π→π | Electrons in phenyl and pyrazine π orbitals | ~250 - 280 nm |
| n→π | Non-bonding electrons on N and O atoms | ~310 - 340 nm |
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular and electronic properties of aromatic N-oxides. mdpi.com These methods are used to calculate optimized geometries, vibrational frequencies, and various electronic parameters that govern the molecule's behavior. nih.govresearchgate.net For instance, DFT calculations using the B3LYP functional with a 6-31G+(d,p) basis set are commonly employed for similar organic molecules to provide reliable results that correlate well with experimental data. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net
In aromatic N-oxides, the HOMO is typically a π-orbital distributed over the aromatic ring system, while the LUMO is a π* antibonding orbital. The introduction of a benzyl (B1604629) group at the 3-position is expected to influence these orbitals. The benzyl group, being weakly electron-donating or withdrawing depending on its conformation, will likely raise the energy of the HOMO slightly compared to unsubstituted pyrazine (B50134) N-oxide.
Studies on related substituted pyridine (B92270) N-oxides have shown that electron-donating groups increase the energy of the HOMO, making the compound more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, enhancing reactivity towards nucleophiles. A narrow frontier orbital gap suggests that charge transfer interactions can readily occur within the molecule, indicating high chemical reactivity. nih.gov
To illustrate the effect of substitution on frontier orbital energies, the following table presents data from computational studies on related N-oxide systems.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference/Analogy |
| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -4.71 | 1.18 | 5.89 | biointerfaceresearch.com |
| 1-benzyl-2-phenyl-1H-benzimidazole (A2) | -5.675 | 1.766 | 7.441 | biointerfaceresearch.com |
| Benzyl-3-N-(...)hydrazinecarbodithioate | -6.0 (kcal/mol) | -5.6 (kcal/mol) | - | nih.gov |
| Pyridine N-Oxide (General) | - | - | Lower than Pyridine |
Note: The data presented is for analogous benzyl-substituted or N-oxide heterocyclic compounds to provide a conceptual framework, as specific data for 3-Benzyl-1-oxo-1λ⁵-pyrazine is not available.
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. acs.org In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov
For 3-Benzyl-1-oxo-1λ⁵-pyrazine, the most negative electrostatic potential is expected to be localized on the oxygen atom of the N-oxide group. This high electron density makes the oxygen a primary site for protonation and coordination with Lewis acids. nih.govnih.gov The nitrogen atom of the N-oxide group, being formally positive, and the carbon atoms at positions 2 and 6 of the pyrazine ring are expected to be electron-deficient. This is due to the strong electron-withdrawing nature of the N-oxide functionality, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the C-2 and C-6 positions. scripps.edu The benzyl group itself will exhibit a largely neutral potential, with slightly negative regions associated with the π-system of its phenyl ring.
The nature of the N-O bond in aromatic N-oxides like 1-oxo-1λ⁵-pyrazine (pyrazine N-oxide) has been a subject of theoretical interest. While sometimes informally referred to as hypervalent, a more accurate description based on theoretical calculations is a dative or coordinate covalent bond (N→O). mdpi.comnih.gov
Quantum chemical studies, including Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses, reveal that the bond should be classified as an N→O donating bond with a significant contribution from O→N back-donation of π-electrons. nih.gov This back-donation gives the N-O bond a partial double-bond character, and its bond order is calculated to be significantly greater than one. nih.gov The introduction of the N-oxide group has a profound effect on the electronic structure of the pyrazine ring, stabilizing the molecule by promoting σ–π orbital separation. mdpi.com
The stability and properties of the N→O bond are influenced by substituents on the ring. Theoretical studies on pyridine-N-oxide show that electron-withdrawing groups can stabilize the N→O bond, whereas electron-donating groups have the opposite effect by altering the degree of π-type back-donation. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of 3-Benzyl-1-oxo-1λ⁵-pyrazine is primarily determined by the rotation of the benzyl group around the C3-C(benzyl) single bond. Conformational analysis, often performed using computational methods, seeks to identify the lowest energy arrangement of the atoms.
For 3-benzylpyrazine N-oxide, the key parameter is the dihedral angle between the plane of the pyrazine ring and the plane of the phenyl group. Due to steric hindrance between the ortho-hydrogens of the benzyl group and the adjacent atoms on the pyrazine ring (the hydrogen at C2 and the nitrogen at N4), a fully planar conformation is expected to be energetically unfavorable. The molecule will likely adopt a twisted conformation where the phenyl ring is rotated out of the plane of the pyrazine N-oxide ring to minimize steric repulsion. Computational studies on similar benzyl-substituted heterocycles have shown that such non-planar ground state conformations are common. biointerfaceresearch.com
Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the benzyl group, showing how it rotates and flexes at different temperatures. Such simulations have not been specifically reported for this compound but would be valuable for understanding its interactions in different environments.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the calculation of transition state structures and the associated energy barriers. For pyrazine N-oxides, reactions can occur at the N-oxide oxygen, the ring carbons, or the benzyl substituent.
The N-oxide group significantly influences the reactivity of the pyrazine ring. It acts as an internal oxidizing agent and activates the ring for various transformations. nih.gov For example, reactions with electrophiles like acetic anhydride (B1165640) are known to occur with pyridine N-oxide, leading to rearrangement products. acs.org Computational modeling of such a reaction with 3-benzylpyrazine N-oxide would involve locating the initial adduct, the transition state for the rearrangement, and the final product, providing a detailed energy profile of the reaction pathway. youtube.com
Furthermore, the pyrazine ring in N-oxides is activated towards nucleophilic substitution, often with Grignard reagents, which typically attack the positions ortho (C2) and para (C6) to the N-oxide. nih.gov Reaction pathway modeling could predict the regioselectivity of such an attack on 3-benzylpyrazine N-oxide.
From the calculated energy profiles of reaction pathways, key kinetic and thermodynamic parameters can be derived. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is crucial for determining the reaction rate. A lower activation energy implies a faster reaction. The enthalpy of reaction (ΔH), the energy difference between reactants and products, indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Solvent Effects on Reaction Mechanisms
The chemical behavior of N-oxides, including their participation in reactions, can be profoundly influenced by the surrounding solvent environment. Computational chemistry provides powerful tools to dissect these influences, primarily through implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous dielectric medium. This approach is valuable for assessing the bulk electrostatic effects of the solvent on the stability of reactants, transition states, and products. For a hypothetical reaction involving 3-Benzyl-1-oxo-1λ⁵-pyrazine, such as a nucleophilic substitution, the transition state is often more polar than the reactants. In such cases, polar solvents would be predicted to stabilize the transition state more effectively, thereby lowering the activation energy and accelerating the reaction rate. Conversely, for reactions where the transition state is less polar than the reactants, a nonpolar solvent would be favored.
Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed and accurate picture, particularly when specific interactions like hydrogen bonding are crucial. nih.gov For 3-Benzyl-1-oxo-1λ⁵-pyrazine, the N-oxide oxygen atom is a potential hydrogen bond acceptor. In protic solvents like water or methanol, the formation of hydrogen bonds with the N-oxide moiety can significantly impact its reactivity. For instance, in a reaction where the N-oxide acts as a nucleophile, hydrogen bonding to the oxygen atom would decrease its nucleophilicity.
A computational study on the photoredox-catalyzed carbohydroxylation of α-olefins, utilizing a pyridine N-oxide catalyst, highlights the importance of the solvent system (acetone/water) and additives like trifluoroacetic acid. acs.org Density Functional Theory (DFT) calculations in this study were used to map out the free energy profile of the catalytic cycle, revealing that the solvent and additives play a critical role in the feasibility of the proposed mechanism. acs.org A similar approach could be applied to understand the reactions of 3-Benzyl-1-oxo-1λ⁵-pyrazine, modeling the reaction pathway in different solvents to predict how the mechanism and rate-determining step might change. For example, a hypothetical reaction could be modeled in a polar aprotic solvent like dimethylformamide (DMF) and a nonpolar solvent like toluene (B28343) to quantify the solvent's impact on the reaction's energy profile.
Prediction of Spectroscopic Parameters
Computational methods are indispensable for predicting the spectroscopic parameters of novel compounds, aiding in their identification and structural elucidation. For 3-Benzyl-1-oxo-1λ⁵-pyrazine, DFT calculations can provide reliable predictions of its NMR and vibrational spectra.
Computational NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a basis set like 6-311++G(d,p), has been shown to provide accurate predictions for a wide range of organic molecules, including heterocyclic N-oxides. koreascience.kr
For 3-Benzyl-1-oxo-1λ⁵-pyrazine, the first step would be to perform a geometry optimization of the molecule. Subsequently, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For 3-Benzyl-1-oxo-1λ⁵-pyrazine, the electron-withdrawing N-oxide group would be expected to deshield the adjacent carbon and hydrogen atoms in the pyrazine ring, leading to higher chemical shift values. The benzyl group would introduce characteristic signals in both the aromatic and aliphatic regions of the spectrum.
Due to the absence of experimental data for 3-Benzyl-1-oxo-1λ⁵-pyrazine, the following tables present hypothetical ¹H and ¹³C NMR chemical shifts. These values are illustrative and based on computational studies of analogous substituted pyrazine and pyridine N-oxides.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for 3-Benzyl-1-oxo-1λ⁵-pyrazine (Calculated using GIAO/B3LYP/6-311++G(d,p) in CDCl₃)
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H-2 | 8.50 |
| H-5 | 8.35 |
| H-6 | 8.20 |
| Methylene (B1212753) (-CH₂-) | 4.10 |
| Phenyl (ortho) | 7.30 |
| Phenyl (meta) | 7.25 |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 3-Benzyl-1-oxo-1λ⁵-pyrazine (Calculated using GIAO/B3LYP/6-311++G(d,p) in CDCl₃)
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 148.0 |
| C-3 | 155.0 |
| C-5 | 140.0 |
| C-6 | 138.0 |
| Methylene (-CH₂-) | 40.0 |
| Phenyl (ipso) | 135.0 |
| Phenyl (ortho) | 129.0 |
| Phenyl (meta) | 128.5 |
Vibrational Frequency Calculations and Assignment
Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can provide a detailed assignment of the vibrational modes of a molecule.
For 3-Benzyl-1-oxo-1λ⁵-pyrazine, the calculated vibrational spectrum would be expected to show characteristic peaks for the pyrazine N-oxide core and the benzyl substituent. The N-O stretching vibration in pyrazine N-oxides typically appears in the 1200-1300 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be found around 3000-3100 cm⁻¹. The benzyl group would contribute to C-H stretching modes of the methylene group (around 2850-2960 cm⁻¹) and various phenyl ring vibrations.
It is a common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental anharmonic frequencies. This is because the calculations are based on the harmonic oscillator approximation, which does not account for the anharmonicity of real molecular vibrations.
The following table presents a hypothetical selection of calculated vibrational frequencies and their assignments for 3-Benzyl-1-oxo-1λ⁵-pyrazine. These are based on known vibrational modes of pyrazine N-oxide and related aromatic compounds.
Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments for 3-Benzyl-1-oxo-1λ⁵-pyrazine (Calculated using B3LYP/6-311++G(d,p))
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 3150 | 3024 | Aromatic C-H stretch (pyrazine) |
| 3120 | 2995 | Aromatic C-H stretch (phenyl) |
| 2980 | 2861 | Methylene C-H stretch (asymmetric) |
| 2900 | 2784 | Methylene C-H stretch (symmetric) |
| 1610 | 1546 | C=C stretch (aromatic) |
| 1580 | 1517 | C=N stretch (pyrazine) |
| 1280 | 1229 | N-O stretch |
| 1150 | 1104 | In-plane C-H bend (aromatic) |
| 850 | 816 | Out-of-plane C-H bend (pyrazine) |
Future Research Directions
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for enabling broader investigations into the chemistry of 3-Benzyl-1-oxo-1λ⁵-pyrazine. Future research should focus on moving beyond traditional oxidation methods to more sophisticated and sustainable approaches.
One promising direction is the application of hypervalent iodine reagents for the direct N-oxidation of 3-benzylpyrazine. Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) have shown considerable utility in the synthesis of various heterocyclic compounds. chim.it The exploration of these reagents could lead to milder reaction conditions and improved yields.
Furthermore, genome mining and biosynthetic approaches present a novel frontier. The discovery of pyrazine (B50134) N-oxides produced by bacteria like Pseudomonas suggests that enzymatic pathways could be harnessed for the synthesis of these compounds. nih.govacs.org Future work could involve identifying or engineering enzymes capable of selectively oxidizing 3-benzylpyrazine.
Another avenue lies in the cyclization of acyclic precursors . This could involve the condensation of α-amino acid derivatives with α-dicarbonyl compounds, followed by a subsequent oxidation step. Research into one-pot procedures that combine cyclization and oxidation would be particularly valuable for streamlining the synthesis.
| Proposed Synthetic Approach | Key Reagents/Methods | Potential Advantages |
| Hypervalent Iodine-Mediated Oxidation | PIDA, PIFA, HTIB | Mild conditions, high efficiency, functional group tolerance. chim.itdovepress.com |
| Biocatalytic Oxidation | Engineered N-oxygenases | High selectivity, environmentally benign. nih.gov |
| Cyclization-Oxidation Cascade | α-Diketones, amino acid derivatives, oxidant | Step-economy, diversity-oriented synthesis. |
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms involving 3-Benzyl-1-oxo-1λ⁵-pyrazine is crucial for controlling its reactivity and designing new applications. Future studies should employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical behavior.
A key area of investigation is the photochemical reactivity of 3-Benzyl-1-oxo-1λ⁵-pyrazine. Pyridazine (B1198779) N-oxides have been shown to release atomic oxygen upon photoirradiation, acting as photoactivatable oxidants. nih.gov It is plausible that 3-Benzyl-1-oxo-1λ⁵-pyrazine could exhibit similar behavior, opening up possibilities for its use in photoredox catalysis. Time-resolved spectroscopy and quantum yield measurements would be essential in these studies.
The mechanism of nucleophilic substitution reactions at the pyrazine core also warrants detailed investigation. The N-oxide functionality activates the ring towards nucleophilic attack, but the regioselectivity can be influenced by the benzyl (B1604629) substituent. researchgate.net Kinetic studies, coupled with the isolation and characterization of intermediates, will provide valuable insights into the reaction pathways.
Furthermore, the interaction of 3-Benzyl-1-oxo-1λ⁵-pyrazine with transition metals is a fertile ground for mechanistic exploration. Hypervalent iodine reagents are known to undergo oxidative addition and reductive elimination with metals like palladium. acs.org Investigating the coordination chemistry and subsequent transformations of 3-Benzyl-1-oxo-1λ⁵-pyrazine with various metal centers could unveil novel catalytic cycles.
Development of New Computational Models for Hypervalent Systems
The hypervalent nature of the N-O bond in 3-Benzyl-1-oxo-1λ⁵-pyrazine presents a challenge for traditional computational models. The development of more accurate and predictive theoretical frameworks is essential for understanding its electronic structure and reactivity.
Future computational work should focus on benchmarking and refining density functional theory (DFT) methods for this class of compounds. This would involve comparing the results of various functionals and basis sets against experimental data, such as geometric parameters and spectroscopic properties. semanticscholar.org
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and solvation effects of 3-Benzyl-1-oxo-1λ⁵-pyrazine. dovepress.com This is particularly important for understanding its behavior in different solvent environments and its interactions with other molecules, such as in host-guest chemistry. nih.gov
Advanced computational techniques, such as ab-initio methods , could provide a more accurate description of the electronic structure and bonding in hypervalent systems. rsc.org While computationally expensive, these methods can serve as a benchmark for more practical DFT calculations and help in the development of improved models.
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Benchmarking functionals, reaction pathway analysis. | Accurate prediction of geometries, energies, and spectroscopic properties. semanticscholar.org |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects. | Understanding of dynamic behavior and intermolecular interactions. dovepress.com |
| Ab-initio Methods | High-accuracy electronic structure calculations. | Fundamental insights into bonding and development of better models. rsc.org |
Designing New Transformations based on 1-oxo-1λ⁵-Pyrazine Reactivity
The unique reactivity of the 1-oxo-1λ⁵-pyrazine core can be harnessed to develop novel and valuable chemical transformations. Future research should aim to exploit this reactivity for applications in organic synthesis and materials science.
One exciting possibility is the use of 3-Benzyl-1-oxo-1λ⁵-pyrazine as a synthon for the construction of more complex heterocyclic systems . The N-oxide group can act as a leaving group or direct further functionalization of the pyrazine ring. rsc.org For instance, reactions with dienophiles could lead to the synthesis of novel bicyclic and polycyclic nitrogen-containing scaffolds.
The development of catalytic cycles involving 3-Benzyl-1-oxo-1λ⁵-pyrazine is another promising area. Its potential to act as an oxidant or a ligand in transition metal catalysis could be exploited for a variety of transformations, including C-H functionalization and cross-coupling reactions. rsc.orgnih.gov
Furthermore, the N-oxide moiety could be utilized in rearrangement reactions to access different heterocyclic cores. The Polonovski-Potier reaction, for example, is a well-known transformation of N-oxides that could be adapted for 3-Benzyl-1-oxo-1λ⁵-pyrazine to generate novel functionalized pyrazinones.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of 3-Benzyl-1-oxo-1λ⁵-pyrazine and pave the way for its application in diverse areas of chemical science.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Benzyl-1-oxo-1λ⁵-pyrazine?
The synthesis of pyrazine derivatives typically involves multistep reactions. For 3-benzyl-substituted pyrazines, key steps may include:
- Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions. For example, using benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) .
- Oxidation : Converting the pyrazine core to the 1-oxo-1λ⁵ state using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled pH .
- Microwave-assisted synthesis : Enhancing reaction efficiency and yield by employing microwave irradiation .
Validation of intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is critical .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 3-Benzyl-1-oxo-1λ⁵-pyrazine?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the benzyl group attachment and oxidation state. Aromatic protons typically appear at δ 7.2–7.4 ppm, while the 1-oxo group influences chemical shifts in adjacent carbons .
- Infrared Spectroscopy (IR) : The carbonyl stretch (C=O) of the 1-oxo group appears near 1680–1700 cm⁻¹ .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for crystalline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₀N₂O) .
Q. How does the substitution pattern on the pyrazine ring influence its reactivity in nucleophilic or electrophilic reactions?
The 1-oxo group increases electron density at adjacent positions, making them susceptible to electrophilic substitution. For example:
- Electrophilic Attack : Nitration or halogenation occurs preferentially at the 2- and 5-positions due to resonance stabilization .
- Nucleophilic Substitution : Requires electron-withdrawing groups (e.g., bromine) to activate specific sites. The benzyl group may sterically hinder reactions at the 3-position .
Q. What in vitro assays are recommended for evaluating the biological activity of 3-Benzyl-1-oxo-1λ⁵-pyrazine derivatives?
- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the excited-state dynamics of 3-Benzyl-1-oxo-1λ⁵-pyrazine?
- Density Functional Theory (DFT) : Optimizes ground-state geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict UV-Vis absorption .
- Molecular Dynamics (MD) : Simulates nonradiative decay pathways after photoexcitation (e.g., S₂ → S₁ internal conversion) using 24-mode Hamiltonian models .
- Validation : Compare computed spectra (e.g., UV-Vis, fluorescence) with experimental data from time-resolved spectroscopy .
Q. What strategies resolve contradictions in spectroscopic data for pyrazine derivatives?
- Pressure-Dependent Studies : Resolve discrepancies in fluorescence/phosphorescence yields by varying gas pressure (e.g., SF₆ as a collision partner) to elucidate radiationless transition mechanisms .
- Temperature-Dependent NMR : Identify dynamic processes (e.g., tautomerism) by analyzing line broadening or splitting at low temperatures .
Q. How can electrochemical sensors be designed to detect trace 3-Benzyl-1-oxo-1λ⁵-pyrazine in biological fluids?
- Electrode Modification : Use glassy carbon electrodes (GCEs) coated with electropolymerized L-amino acids (e.g., L-lysine) to enhance sensitivity .
- Differential Pulse Voltammetry (DPV) : Achieve detection limits <1 nM by optimizing scan rates and electrolyte pH .
- Validation : Spike-and-recovery experiments in serum/urine matrices to assess accuracy and interference .
Q. What mechanistic insights explain the biological activity of thieno[3,4-b]pyrazine analogs?
Q. How do electronic properties of 3-Benzyl-1-oxo-1λ⁵-pyrazine derivatives enable applications in conductive materials?
- Bandgap Engineering : Substituents like bromine or methoxy groups tune HOMO-LUMO gaps for organic semiconductors .
- Charge Transport : Hall effect measurements quantify mobility in thin-film transistors .
- π-π Stacking : X-ray diffraction reveals intermolecular distances (e.g., 3.48 Å) critical for conductivity .
Q. What methodologies identify pyrazine derivatives in natural product biosynthesis?
- LC-MS/MS : Profile microbial extracts (e.g., Bacillus laterosporus) using C18 columns and negative-ion mode to detect [M-H]⁻ ions .
- Genome Mining : Identify biosynthetic gene clusters (e.g., nonribosomal peptide synthetases) linked to pyrazine alkaloid production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
